molecular formula C4H10N4O3 B2519037 [2-(carbamoylamino)ethoxy]urea CAS No. 338413-87-9

[2-(carbamoylamino)ethoxy]urea

Cat. No.: B2519037
CAS No.: 338413-87-9
M. Wt: 162.149
InChI Key: UULWAJKDISZQSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Carbamoylamino)ethoxy]urea (CAS Number 338413-87-9) is a urea-based chemical compound with a molecular formula of C4H10N4O3 and a molecular weight of 162.15 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.Urea derivatives are of significant interest in modern drug discovery and medicinal chemistry due to their ability to form multiple, stable hydrogen bonds with biological targets like proteins and receptors . This capability is crucial for modulating a compound's biological activity, potency, and selectivity. Researchers utilize urea-functionalized compounds in diverse areas, including the development of anticancer, antibacterial, and antidiabetic agents . The specific structure of this compound, featuring multiple hydrogen bond donors and acceptors, makes it a valuable building block for constructing more complex molecules and for probing biological interactions. In laboratory settings, urea and its derivatives are commonly employed as agents for the solubilization and denaturation of proteins . They are also useful in the refolding of denatured proteins into their active, native forms . As a research chemical, this compound serves as a key synthetic intermediate for chemists designing novel bioactive compounds and investigating structure-activity relationships.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(carbamoylamino)ethoxyurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N4O3/c5-3(9)7-1-2-11-8-4(6)10/h1-2H2,(H3,5,7,9)(H3,6,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULWAJKDISZQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CONC(=O)N)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Characterization of 2 Carbamoylamino Ethoxy Urea

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the detailed molecular structure of [2-(carbamoylamino)ethoxy]urea by probing the connectivity and chemical environment of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the terminal and internal amine (-NH and -NH₂) groups would likely appear as broad singlets, with chemical shifts that can be influenced by solvent, concentration, and temperature. The two methylene (B1212753) groups (-CH₂-) of the ethoxy bridge are chemically distinct and would be expected to appear as triplets, assuming coupling with each other.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. researchgate.netnih.gov For this compound, distinct signals are anticipated for the two carbonyl carbons (C=O) of the urea (B33335) moieties and the two methylene carbons (-CH₂) of the ethoxy linker. hmdb.ca The chemical shifts of the carbonyl carbons in urea-like structures typically appear in the range of 155-165 ppm. nih.gov The methylene carbons attached to oxygen and nitrogen would have characteristic shifts in the 60-80 ppm region.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Carbonyl (C=O)N/A158 - 164
Methylene (-O-CH₂-)~3.7 (triplet)65 - 75
Methylene (-N-CH₂-)~3.4 (triplet)40 - 50
Amine/Amide (NH/NH₂)5.0 - 7.5 (broad)N/A

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound would be dominated by absorptions from the urea functional groups.

Key expected vibrational bands include:

N-H Stretching: Strong, broad bands in the region of 3200-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary and secondary amine groups. docbrown.inforesearchgate.net

C=O Stretching (Amide I): A very strong and sharp absorption band around 1650-1700 cm⁻¹ is characteristic of the carbonyl group in ureas. docbrown.info

N-H Bending (Amide II): A significant band around 1600-1650 cm⁻¹ arises from the N-H bending vibrations. pw.edu.pl

C-N Stretching: Absorptions in the 1400-1460 cm⁻¹ region can be attributed to C-N stretching. researchgate.net

C-O-C Stretching: A distinct band in the region of 1050-1150 cm⁻¹ would confirm the presence of the ether linkage in the ethoxy bridge. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch-NH₂, -NH3200 - 3500Strong, Broad
C=O Stretch (Amide I)Urea1650 - 1700Very Strong
N-H Bend (Amide II)-NH₂, -NH1600 - 1650Strong
C-N StretchUrea1400 - 1460Medium
C-O-C StretchEther1050 - 1150Strong

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₄H₁₀N₄O₃), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the protonated parent ion would yield characteristic fragment ions. mdpi.com Plausible fragmentation pathways for this compound could include:

Cleavage of the C-O or C-N bonds within the ethoxy linker.

Neutral losses of ammonia (B1221849) (NH₃) or isocyanic acid (HNCO) from the urea moieties, which are common fragmentation patterns for such structures. nih.gov

Formation of fragment ions corresponding to the protonated urea molecule or the [H₂N-CO-NH-CH₂-CH₂-O]⁺ fragment.

Table 3: Predicted Mass Spectrometry Data for this compound

Parameter Value Description
Molecular FormulaC₄H₁₀N₄O₃-
Molecular Weight162.15 g/mol -
Theoretical [M+H]⁺163.0826 m/zFor HRMS confirmation
Potential Fragment Ion (m/z)146Loss of NH₃
Potential Fragment Ion (m/z)120Loss of HNCO
Potential Fragment Ion (m/z)89Cleavage yielding [H₂N-CO-NH-CH₂-CH₂-O]⁺
Potential Fragment Ion (m/z)61Protonated urea [H₂N-CO-NH₃]⁺

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A robust HPLC method for this compound would be necessary for quality control.

Due to the polar nature of the molecule, a reversed-phase HPLC method would be appropriate. nih.gov Method parameters would typically include a C18 stationary phase with a polar mobile phase, such as a gradient of water and acetonitrile (B52724) or methanol. nih.gov Given the absence of a strong chromophore, detection would likely be performed at a low UV wavelength, such as 200-215 nm, where the carbonyl groups of the urea moieties exhibit absorbance. eurekaselect.com The method would be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, and precision. nih.gov

Table 4: Typical HPLC Method Parameters for this compound

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Elution Gradient
Flow Rate 1.0 mL/min
Column Temperature 25 - 40 °C
Detection UV at 210 nm
Injection Volume 10 µL

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitivity and selectivity of mass spectrometry, making it the gold standard for trace-level quantification and confirmation. mdpi.comnih.gov

An LC-MS/MS method for this compound would use an electrospray ionization (ESI) source, likely in positive ion mode, to generate the protonated molecule [M+H]⁺. In the tandem mass spectrometer, this precursor ion would be isolated and fragmented. Specific and sensitive quantification is achieved by monitoring one or more specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. researchgate.net This technique is particularly valuable for quantifying the compound in complex matrices where co-eluting impurities might interfere with UV detection. nih.govresearchgate.net

Specialized Techniques for Urea and Urea-Derivative Analysis (e.g., LC-OCD-OND)

Liquid Chromatography coupled with Organic Carbon Detection and Organic Nitrogen Detection (LC-OCD-OND) is a powerful analytical technique for the characterization of organic matter in aqueous samples. This method is particularly well-suited for the analysis of urea and its derivatives due to its ability to separate complex mixtures and simultaneously quantify their organic carbon and organic nitrogen content.

The LC-OCD-OND system utilizes size-exclusion chromatography (SEC) to separate molecules based on their hydrodynamic volume. Following separation, the sample passes through a series of detectors. The Organic Carbon Detector (OCD) measures the total organic carbon by UV oxidation of organic compounds to CO2, which is then quantified. Concurrently, the Organic Nitrogen Detector (OND) employs a chemiluminescence method to measure the amount of organic nitrogen.

For a compound like this compound, LC-OCD-OND analysis would provide valuable information on its concentration and behavior in an aqueous matrix. It would allow for its quantification even in the presence of other organic compounds, which is crucial in environmental or industrial process water samples. The ratio of the organic carbon to organic nitrogen signal would also serve as an important indicator for the compound's identity and purity. While this technique is highly applicable, specific chromatograms and quantitative data for this compound are not publicly available in scientific literature.

Theoretical and Computational Investigations of 2 Carbamoylamino Ethoxy Urea

Prediction of Physicochemical Descriptors for Research Design

Computational Prediction of Hydrogen Bonding Potential

Hydrogen bonds are critical non-covalent interactions that dictate molecular recognition, self-assembly, and the properties of materials. The structure of [2-(carbamoylamino)ethoxy]urea, featuring multiple urea (B33335) and ether functionalities, suggests a significant capacity for hydrogen bonding. Computational models can predict the nature and strength of these potential interactions.

The urea moiety is a well-established motif in supramolecular chemistry, capable of acting as both a hydrogen bond donor and acceptor. nih.gov The N-H groups of the urea and the terminal carbamoyl (B1232498) group are strong hydrogen bond donors, while the carbonyl (C=O) oxygens are effective hydrogen bond acceptors. mdpi.com Furthermore, the ether oxygen in the ethoxy linker can also participate as a hydrogen bond acceptor.

Quantum chemical calculations, such as Density Functional Theory (DFT), are commonly employed to study hydrogen bonding. researchgate.netresearchgate.net These methods can calculate the stabilization energies of hydrogen-bonded dimers or larger clusters, providing a quantitative measure of hydrogen bond strength. For urea derivatives, computational studies have shown that the acidity of the N-H groups, and thus their hydrogen bond donor strength, can be tuned by the nature of the substituents. rsc.org Although specific computational studies on this compound are not prevalent in the literature, the principles derived from studies on related urea compounds can be applied.

The potential hydrogen bonding sites within the this compound molecule are summarized in the table below.

Potential Hydrogen Bonding Sites in this compound
Hydrogen Bond Donors N-H groups of the two urea moieties
Hydrogen Bond Acceptors C=O groups of the two urea moieties, Ether oxygen

The presence of both donor and acceptor sites within the same molecule allows for the possibility of forming strong intermolecular hydrogen bonds, potentially leading to the formation of supramolecular structures or facilitating interactions with biological macromolecules. researchgate.net The ability of urea functionalities to form bifurcated hydrogen bonds can further stabilize such interactions. mdpi.com

Prediction of Molecular Flexibility and Conformational Space

The flexibility of a molecule is determined by the number of rotatable bonds it possesses, which in turn defines its accessible conformational space. This compound contains several single bonds around which rotation can occur, giving it significant conformational flexibility. Understanding this flexibility is key to predicting its three-dimensional structure and how it might fit into a binding site.

The key rotatable bonds in this compound are located in the ethoxy linker and around the bonds connecting the urea groups to this linker. Molecular mechanics and molecular dynamics simulations are computational techniques used to explore the conformational landscape of flexible molecules. These methods can identify low-energy conformations and the energy barriers between them.

For urea derivatives, the planarity of the urea group can be influenced by its substituents. nih.gov While simple ureas tend to be planar, bulky substituents can cause distortions. In the case of this compound, the flexibility of the ethoxy chain allows the two urea groups to adopt various relative orientations. Computational studies on related molecules, such as urea dimers, have shown the existence of stable rotamers based on the dihedral angles of the interacting groups. rsc.org

Key Rotatable Bonds in this compound
C-O bonds of the ethoxy linker
C-N bonds connecting the ethoxy linker to the urea groups
C-C bond of the ethoxy linker

The conformational space of this compound is likely to be complex, with numerous local energy minima. The interplay between the flexibility of the linker and the strong hydrogen bonding potential of the urea groups will ultimately determine the preferred conformations in different environments. For instance, in a polar solvent, conformations that maximize hydrogen bonding with the solvent would be favored, while in a non-polar environment or in the solid state, intramolecular or intermolecular hydrogen bonds between the urea moieties might dominate. cardiff.ac.uk

Chemical Reactivity and Degradation Pathways of 2 Carbamoylamino Ethoxy Urea

Hydrolytic Stability and Decomposition Mechanisms in Aqueous Environments

The stability of [2-(carbamoylamino)ethoxy]urea in water is a critical aspect of its chemical profile. Like many urea-containing compounds, it is susceptible to degradation through several mechanisms, which are heavily influenced by the conditions of the aqueous environment.

The hydrolysis of urea (B33335) and its derivatives is a well-studied process that does not typically proceed via a simple nucleophilic attack by water. nih.gov Instead, in near-neutral aqueous solutions, decomposition often occurs through elimination mechanisms. nih.govnih.gov For N-substituted ureas, these pathways can lead to the formation of highly reactive intermediates.

Studies on analogous N-carbamoylamino acids have shown that two competing elimination pathways are possible. nih.gov One pathway involves the formation of cyanate (B1221674) and an amine. The other, more significant for subsequent reactions, proceeds through an isocyanate transient intermediate. This isocyanate can then cyclize internally if an appropriate nucleophile is present, leading to structures like N-carboxyanhydrides (NCAs) , which are themselves important reactive intermediates. nih.gov The decomposition of urea in aqueous solution is known to yield cyanate and ammonium (B1175870) ions. nih.gov The rate of hydrolysis for some specialized urea derivatives has been shown to be independent of pH within a wide range (e.g., pH 3-11), which is attributed to a hydrolysis mechanism controlled by bond dissociation rather than direct acid or base catalysis. illinois.edursc.org

Table 1: Potential Intermediates in the Hydrolysis of this compound

IntermediateFormation PathwaySignificance
Isocyanic Acid (HNCO) Elimination reaction from a urea terminal -NH2 group. nih.govwikipedia.orgA primary decomposition product that can carbamylate proteins. wikipedia.org
Isocyanate Derivative Elimination from the substituted nitrogen of a urea group. nih.govnih.govHighly reactive electrophile, can lead to further reactions or cyclization.
N-Carboxyanhydride (NCA) Intramolecular cyclization following isocyanate formation. nih.govImportant reactive intermediate in peptide synthesis.

This table is generated based on established decomposition pathways for related urea compounds.

The hydrolysis of urea can be significantly accelerated by catalysts. This is most famously demonstrated by the enzyme urease, a nickel-containing metalloenzyme that increases the rate of urea hydrolysis by a factor of at least 10¹⁴. nih.gov Urease catalyzes the breakdown of urea into ammonia (B1221849) and carbamate (B1207046), which then decomposes to another molecule of ammonia and carbonic acid, leading to a significant increase in local pH. mdpi.comresearchgate.netnih.gov

Chemical catalysis is also effective. Various metal salts, particularly those of copper and nickel, can act as homogeneous catalysts for urea hydrolysis. google.com Solid catalysts, including metal oxides like titanium dioxide (TiO₂) and alumina (B75360) (Al₂O₃), have also been shown to effectively promote the thermal decomposition and hydrolysis of urea and its derivatives. researchgate.netvinca.rs For this compound, the introduction of such enzymatic or chemical catalysts would be expected to dramatically decrease its hydrolytic stability, promoting rapid decomposition into smaller components.

Reactivity of Urea and Ether Functional Groups

The dual urea moieties and the central ether bond define the molecule's reaction possibilities under non-hydrolytic conditions.

The urea functional group possesses a nuanced reactivity, capable of acting as both a weak electrophile and a weak nucleophile. semanticscholar.org

Nucleophilic Reactivity : While the nitrogen atoms in urea are generally poor nucleophiles due to resonance delocalization of their lone pairs with the carbonyl group, they can be deprotonated by a strong base (e.g., NaH) to form a urea anion. semanticscholar.orgresearchgate.net This anion is a much more potent nucleophile and can participate in substitution reactions. semanticscholar.orgresearchgate.net The urea moiety in this compound could, under basic conditions, act as a nucleophile in reactions like alkylation or acylation.

Electrophilic Reactivity : The carbonyl carbon of the urea group is electrophilic and can be attacked by strong nucleophiles. nih.gov Reactions with aldehydes, ketones, and acid chlorides are known for urea compounds. msu.educhemicalbook.com For instance, the reaction of ureas with carbonyl compounds is a key step in the formation of various heterocyclic structures. nih.gov

Table 2: Dual Reactivity of the Urea Moiety

Reaction TypeReacting SpeciesDescription
Nucleophilic Strong Base (e.g., NaH) followed by an electrophile (e.g., Alkyl Halide)Deprotonation of a urea nitrogen creates a potent nucleophilic anion capable of attacking electrophiles. semanticscholar.org
Electrophilic Strong Nucleophile (e.g., Amine, Alcohol)The carbonyl carbon is susceptible to nucleophilic attack, leading to addition or substitution products. nih.govmsu.edu

This table illustrates the general reactivity of the urea functional group present in this compound.

Ethers are generally characterized by their lack of reactivity, which makes them useful as solvents. libretexts.org However, the C-O ether bond can be cleaved under harsh conditions. The most common method for ether cleavage is reaction with strong acids, particularly HBr and HI. libretexts.org

The reaction proceeds by protonation of the ether oxygen, which turns the alkoxy group into a good leaving group (an alcohol). A halide ion then acts as a nucleophile, attacking one of the adjacent carbon atoms in either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the alkyl groups. libretexts.org For the ethoxy linkage in this compound, which involves primary carbons, cleavage via an Sₙ2 mechanism is expected. Treatment with excess strong acid would likely lead to the cleavage of the C-O bond, yielding a di-haloethane and the respective urea fragments. Fungal peroxygenases have also been shown to catalyze the H₂O₂-dependent cleavage of ethers, representing a potential biochemical degradation pathway. nih.gov

Intermolecular Interactions and Self-Assembly Behavior

The structure of this compound, with its two planar urea groups, is ideally suited for forming strong and directional intermolecular interactions, leading to complex self-assembly. chemicalbook.comresearchgate.net

Urea is an excellent supramolecular synthon because its oxygen atom acts as a hydrogen bond acceptor, while the hydrogens on its nitrogen atoms act as hydrogen bond donors. researchgate.netjst.go.jp This allows urea derivatives to form extensive and highly directional hydrogen-bonded networks. illinois.edu These interactions are the primary driving force for the self-assembly of low molecular weight urea compounds into one-dimensional fibrous structures, which can entangle to form supramolecular gels. jst.go.jpillinois.edu

In addition to hydrogen bonding, other forces such as hydrophobic interactions, dipole-dipole interactions, and π-stacking (if aromatic groups are present) can contribute to the aggregation and self-assembly of urea derivatives. aip.orgnih.govnih.gov Molecular dynamics simulations have shown that incorporating a urea group into a molecule can increase the number of hydrogen bonds in its self-assembled nanostructures by approximately 50% compared to an amide linkage, leading to enhanced stability. nih.gov

Given that this compound possesses two such powerful hydrogen-bonding motifs, it is highly likely to exhibit strong self-assembly behavior in various solvents, potentially forming ordered structures such as fibers, ribbons, or gels. This self-assembly can be disrupted by the addition of agents like Brønsted acids, which can interfere with the hydrogen-bonding network. mdpi.com

Table 3: Intermolecular Forces in the Self-Assembly of this compound

Interaction TypeContributing GroupsRole in Self-Assembly
Hydrogen Bonding Urea N-H (donor) and C=O (acceptor) groups. chemicalbook.comresearchgate.netPrimary driving force for directional, one-dimensional aggregation into fibers. jst.go.jpillinois.edu
Dipole-Dipole Interactions Polar C=O and N-H bonds. aip.orgContribute to the overall stability of the assembled structures.
Hydrophobic Interactions Ethoxy (-O-CH₂-CH₂-) backbone. nih.govCan drive aggregation in aqueous environments to minimize contact with water.

This table outlines the expected intermolecular forces governing the self-assembly of this compound based on studies of similar molecules.

Information on the Chemical Compound this compound Remains Elusive

Despite a comprehensive search of available scientific literature and chemical databases, specific experimental data regarding the chemical reactivity and degradation pathways of This compound is not publicly available. Detailed research findings on its hydrogen bonding networks in solution and the solid state, as well as any exploration of its potential for supramolecular assembly into structures like foldamers or nanostructures, are absent from the reviewed sources.

The study of urea derivatives is a robust field within chemistry, with a significant body of research focusing on their hydrogen bonding capabilities and their role in the construction of complex supramolecular architectures. nih.govtue.nlacs.org Urea-based molecules are well-known for their capacity to form strong and directional hydrogen bonds, acting as both hydrogen bond donors through their N-H groups and acceptors via the carbonyl oxygen. d-nb.infonih.gov This dual nature drives their self-assembly into predictable one-dimensional tapes and two-dimensional sheets in the solid state. iucr.orgresearchgate.net

The flexible ethoxy linker in "this compound" would theoretically influence the geometry of hydrogen bond networks and the potential for forming folded or extended supramolecular structures. The interplay between the hydrogen-bonding urea groups and the conformational flexibility of the spacer is a key determinant in the self-assembly of bis-urea compounds. nih.govnih.gov However, without experimental data from techniques such as X-ray crystallography or spectroscopic analysis in solution for this specific compound, any discussion of its hydrogen bonding networks or supramolecular behavior would be purely speculative.

Similarly, the exploration of urea derivatives as building blocks for foldamers—synthetic oligomers that mimic the secondary structures of biopolymers—and other nanostructures is an active area of research. tandfonline.com The ability of urea groups to direct chain folding and assembly is well-documented for a variety of backbones. tandfonline.com Nevertheless, no studies have been found that specifically investigate the capacity of "this compound" to form such higher-order structures.

Investigation of in Vitro Biological Activities and Molecular Mechanisms

Assessment of Enzyme Inhibition Potency

Urea-based compounds have been extensively investigated as inhibitors of various enzymes critical to disease pathways. The structural scaffold allows for diverse modifications, enabling the fine-tuning of potency and selectivity against specific enzyme targets.

Specific Enzyme Targets (e.g., FabH, CDK4/6, GSK-3, Kinases, LPA1 Receptor Antagonism)

β-ketoacyl-acyl carrier protein synthase III (FabH): FabH is a crucial condensing enzyme in the initiation of the type II fatty acid biosynthesis (FASII) pathway in bacteria. This pathway's absence in humans makes its components, including FabH, attractive targets for developing new antimicrobial agents. Research into thiazole (B1198619) derivatives containing a benzamide (B126) group has identified potent inhibitors of E. coli FabH (EcFabH), with some compounds showing broad-spectrum antibacterial activity comparable to kanamycin (B1662678) B.

Cyclin-Dependent Kinases 4 and 6 (CDK4/6): The CDK4/6-cyclin D complex is a key regulator of the G1 to S phase transition in the cell cycle. Its hyperactivation is a hallmark of many cancers, making CDK4/6 a prime target for anticancer drug development. Numerous urea-containing compounds have been synthesized and evaluated as CDK4/6 inhibitors. Modifications to various parts of the urea (B33335) scaffold, such as attaching a 7-hydroxynaphthyl group or altering a terminal benzene (B151609) ring, have led to compounds with potent inhibitory activity against CDK4, with IC50 values in the micromolar and even nanomolar range.

Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine protein kinase involved in a multitude of cellular processes, and its dysregulation is linked to diseases like cancer, type II diabetes, and Alzheimer's disease. Thiazole derivatives incorporating a urea moiety have shown inhibitory activity against GSK-3β. nih.gov Similarly, new thienopyrimidine derivatives featuring urea or acetyl hydrazide groups have been designed as GSK-3β inhibitors, with some compounds demonstrating moderate potency with IC50 values in the low micromolar range. nih.gov

Other Kinases: The versatility of the urea scaffold has been leveraged to target other kinases as well. Benzylethoxyaryl ureas have been evaluated as multitarget inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov

LPA1 Receptor Antagonism: Lysophosphatidic acid (LPA) is a bioactive lipid that signals through several G protein-coupled receptors, including LPA1. The LPA1 receptor is implicated in fibrosis and other pathologies. Urea-based compounds have been developed that act as antagonists to the LPA1 receptor, highlighting another therapeutic avenue for this class of molecules.

Structure-Mechanism Relationships in Enzyme Binding

The efficacy of urea-based compounds as enzyme inhibitors is deeply rooted in their structural characteristics. The central urea moiety is an excellent hydrogen bond donor and acceptor, allowing it to form strong and specific interactions within the ATP-binding site or other key regions of an enzyme.

Similarly, for inhibitors targeting kinases like p38 MAP kinase, N-pyrazole-N'-aryl ureas can occupy the binding domain, with the urea functionality establishing critical hydrogen bonds. nih.gov The specific arrangement and nature of the aromatic and heterocyclic rings attached to the urea determine the selectivity and potency against different kinases. nih.gov This modularity allows medicinal chemists to rationally design inhibitors with tailored profiles.

In Vitro Cellular Activity Studies

The enzyme-inhibiting potential of [2-(carbamoylamino)ethoxy]urea derivatives translates into a range of measurable effects at the cellular level, from halting cancer cell proliferation to killing microbial pathogens.

Antiproliferative and Cytotoxicity Assays against Cancer Cell Lines (e.g., HCT116, SW480, A549, HeLa)

Urea derivatives have demonstrated significant antiproliferative and cytotoxic effects across a variety of human cancer cell lines. Benzylethoxyaryl ureas, for example, have shown micromolar antiproliferative activity against colon cancer (HT-29) and lung cancer (A549) cell lines. nih.gov Other studies on pyrimidine (B1678525) derivatives have reported moderate to high efficacy against HCT-116 (colon), A549 (lung), and MCF-7 (breast) cancer cells, with some compounds exhibiting IC50 values in the low micromolar range. ekb.eg The cytotoxic effects of certain thiazole derivatives have also been evaluated, showing potent activity against HCT116 cells. researchgate.net

Compound ClassCell LineActivity (IC50)Reference
Thiazole Derivative (Compound 13)HCT-116 (Colon)43.5 µM researchgate.net
Thiazole Derivative (Compound 21)HCT-116 (Colon)38.5 µM researchgate.net
Benzylethoxyaryl Urea (Compound 2)A549 (Lung)11.3 µM nih.gov
Benzylethoxyaryl Urea (Compound 11)A549 (Lung)13.6 µM nih.gov
Pyrimidine Derivative (Compound 43)HCT-116 (Colon)3.59 µM ekb.eg
Pyrimidine Derivative (Compound 43)A549 (Lung)2.14 µM ekb.eg

Antimicrobial and Antifungal Efficacy in Research Models (e.g., E. coli, S. aureus, Candida albicans)

The development of new antimicrobial and antifungal agents is crucial due to rising drug resistance. Urea derivatives have emerged as a promising class of compounds in this area. Various newly synthesized urea compounds have been screened in vitro against bacterial strains such as the Gram-negative Escherichia coli and the Gram-positive Staphylococcus aureus, as well as the fungal pathogen Candida albicans. nih.gov

Certain sulfonylurea derivatives have shown potent activity against C. albicans, with one compound recording an inhibition zone of 50 mm. nih.gov The minimum inhibitory concentration (MIC) for this compound against E. coli, S. aureus, and C. albicans was found to be as low as 0.0489 µM. nih.gov Other urea derivatives have also demonstrated significant bactericidal efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 0.78 to 6.25 µM. researchgate.net In some cases, combining urea with existing antifungal agents like miconazole (B906) has a synergistic effect, markedly decreasing the MIC and minimum fungicidal concentration (MFC) required to inhibit fungal growth. frontiersin.org

Compound Class/DerivativeMicroorganismActivity (MIC)Reference
Sulfonylurea (Compound 5)E. coli0.0489 µM nih.gov
Sulfonylurea (Compound 5)S. aureus0.0489 µM nih.gov
Sulfonylurea (Compound 5)C. albicans0.0489 µM nih.gov
Sulfonylurea (Compound 8)E. coli3.13 µM nih.gov
Sulfonylurea (Compound 8)S. aureus0.3912 µM nih.gov
α/β Hybrid Peptides (DY-01 to DY-03)MRSA0.78 - 6.25 µM researchgate.net
4-methoxyphenyl urea derivative (RO4)C. albicans62.5 µg/mL researchgate.net

Anti-inflammatory and Immunomodulatory Effects in Cell-Based Assays

Beyond their direct cytotoxic and antimicrobial activities, urea-based compounds can also modulate the immune system and inflammatory responses. In vitro studies using cell lines like the murine macrophage RAW 264.7 are common for investigating these effects. Macrophages are key players in the immune response, and their activation leads to the production of signaling molecules such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6). researchgate.netmdpi.com

Certain plant extracts and isolated compounds have been shown to suppress the generation of NO and the release of TNF-α from macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger. nih.gov Some urea derivatives have also been reported to possess anti-inflammatory properties. researchgate.net The ability of these compounds to modulate cytokine production and other functions of immune cells suggests their potential therapeutic use in inflammatory diseases. nih.govfrontiersin.org For example, specific compounds have been shown to activate RAW 264.7 cells, enhancing their proliferation and phagocytic activity and promoting the release of NO, TNF-α, and IL-6, indicating an immune-enhancing effect. frontiersin.org

Based on a comprehensive review of available scientific literature, there is currently no specific research data available for the compound "this compound" concerning its in vitro biological activities, molecular mechanisms, or receptor-ligand binding properties as outlined in the requested article structure.

Extensive searches for studies investigating the effects of "this compound" on cellular pathways such as cell cycle arrest and reactive oxygen species (ROS) production did not yield any relevant results. Similarly, no information was found regarding its potential interaction with receptors, including the LPA1 receptor, or any analysis of its ligand efficiency and selectivity.

Therefore, it is not possible to provide the requested article with detailed research findings, data tables, and specific mechanistic insights for "this compound" at this time. The scientific community has not published research that would allow for a thorough and accurate discussion of this particular compound within the specified framework.

2 Carbamoylamino Ethoxy Urea As a Research Scaffold for Chemical Biology and Material Science

Utility in Drug Discovery and Medicinal Chemistry Research

Urea (B33335) Moiety as a Privileged Scaffold for Target Interaction

The urea moiety is widely regarded as a "privileged scaffold" in medicinal chemistry. frontiersin.org This status is attributed to its structural and electronic characteristics that allow it to form stable and specific interactions with biological targets. nih.govnih.gov The urea functional group features two N-H groups that act as effective hydrogen bond donors and a carbonyl oxygen that serves as an excellent hydrogen bond acceptor. researchgate.net This dual capability enables the urea core to establish a strong and directional network of hydrogen bonds with amino acid residues in the active sites of proteins and other receptors, which is a fundamental aspect of molecular recognition and biological activity. nih.govfrontiersin.org

The diaryl urea substructure, in particular, is a significant pharmacophore in the design of anticancer agents because of its effective binding with various biological acceptors. researchgate.net The versatility of the urea scaffold allows for its incorporation into a wide range of molecular architectures, leading to compounds with diverse pharmacological profiles, including kinase inhibitors and modulators of immune checkpoints. researchgate.netmdpi.comnih.gov This inherent ability to engage in key binding interactions makes the urea scaffold a recurring and successful motif in the discovery of new therapeutic agents. frontiersin.org

Design of Multi-Target Modulators

The structural attributes of the urea scaffold make it particularly suitable for the design of multi-target modulators, a strategy increasingly employed in cancer therapy to overcome drug resistance. nih.gov By targeting multiple biological pathways involved in tumor growth and immune evasion simultaneously, these agents can offer improved therapeutic outcomes. mdpi.com

Researchers have successfully developed aryl urea-based compounds designed to concurrently inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, and Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein. mdpi.comnih.goved.ac.uk This dual-action approach combines antiangiogenic effects with immunotherapy. mdpi.com For instance, studies on various styryl and phenethyl aryl ureas, as well as benzylethoxyaryl ureas, have validated this scaffold's potential for creating potent multi-target inhibitors. mdpi.comnih.goved.ac.uk These compounds have demonstrated antiproliferative activity against various tumor cell lines and have shown the ability to modulate the tumor microenvironment. mdpi.comnih.gov

Compound ClassPrimary TargetsTherapeutic GoalReference
(E)- and (Z)-Styryl UreasVEGFR-2, PD-L1Combined antiangiogenic and immunomodulatory effects nih.gov
Benzylethoxyaryl UreasVEGFR-2, PD-L1Overcoming cancer resistance phenomena mdpi.comed.ac.uk
Benzylethylenearyl UreasVEGFR-2, PD-L1, CD11bImmune modulation in anticancer immunotherapies nih.govresearchgate.net

Development of Novel Chemical Probes

Beyond their direct therapeutic applications, urea-based compounds are instrumental in the development of chemical probes for studying biological systems. These probes are essential tools for target validation and for elucidating the mechanisms of action of enzymes and receptors. The urea scaffold's ability to form stable interactions allows for the design of potent and selective inhibitors that can be used to probe the function of specific proteins.

A notable example is the synthesis of urea-based inhibitors as active site probes for glutamate (B1630785) carboxypeptidase II (GCPII). nih.gov GCPII is a neuropeptidase that hydrolyzes N-acetyl-L-aspartyl-L-glutamate (NAAG) and is also known as Prostate-Specific Membrane Antigen (PSMA), a target in prostate cancer. Researchers developed a series of potent, urea-based GCPII inhibitors to explore the enzyme's active site. nih.gov These inhibitors, by incorporating moieties like an aromatic ring, could be modified to increase properties such as hydrophobicity, potentially enhancing their ability to cross the blood-brain barrier for neurological studies. nih.gov The development of these probes has provided valuable insights into the structural requirements for GCPII inhibition and has demonstrated their potential as novel analgesic agents by modulating glutamate signaling. nih.gov

Applications in Bioconjugation and Peptide Chemistry

The unique reactivity and structural properties of the urea linkage are also leveraged in the fields of bioconjugation and peptide chemistry. nih.gov These applications range from facilitating the synthesis of peptides to creating modified peptides with enhanced therapeutic properties.

Role in Peptide Formation Mechanisms

The formation of a peptide bond is a fundamental process in biology, involving a condensation reaction between amino acids. nih.gov Research into prebiotic chemistry suggests that urea and related compounds may have played a role in the origin of peptides on early Earth. Studies have shown that N-carbamoylamino acids, which can be formed from the reaction of amino acids with cyanate (B1221674) (a precursor of which is urea), can act as intermediates in peptide formation. nih.gov These molecules can cyclize to form amino acid N-carboxyanhydrides (NCAs), which are activated species that readily polymerize into peptides. nih.gov This process suggests that urea and its precursors can unexpectedly function as amino acid activating agents, providing a potential pathway for the non-enzymatic formation of peptides in a prebiotic environment. nih.gov

In modern synthetic chemistry, related functionalities are used for bioconjugation. For example, N-Succinimidyl carbamate (B1207046) (NSC) chemistry, which results in the formation of a stable urea bond, is used to create peptide-protein conjugates. nih.govresearchgate.net Unprotected peptides can be converted into NSC derivatives that react efficiently with proteins to form these conjugates, which are valuable tools for studying biological mechanisms and for drug development. nih.govresearchgate.net

Hybrid Peptide Design with Enhanced Stability or Activity

Incorporating urea linkages into peptide structures is a recognized strategy to create hybrid peptides with improved characteristics. One of the primary advantages is enhanced stability against enzymatic degradation. frontiersin.orgresearchgate.net The urea bond is not recognized by proteases, which are enzymes that cleave the natural amide (peptide) bonds. This resistance to proteolysis can significantly increase the in vivo half-life of peptide-based drugs. frontiersin.org

Furthermore, the replacement of an amide bond with a urea bond can positively influence the biological activity of the peptide. researchgate.net This modification can alter the peptide's conformation and hydrogen bonding patterns, potentially leading to stronger interactions with its biological target. Researchers have synthesized short cationic hybrid peptides containing urea bonds that exhibit significant bactericidal efficacy against multidrug-resistant bacteria like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net These urea-containing peptides often exert their antimicrobial action through a membrane disruption mechanism. researchgate.net The design of such hybrid peptides represents a promising approach in the development of new antimicrobial agents to combat resistant infections. researchgate.netnih.gov

Hybrid Peptide DesignationKey Structural FeatureTarget PathogensObserved AdvantageReference
DY-01, DY-02, DY-03N-terminal C12 lipid chain conjugated via a urea bondP. aeruginosa, MRSA, and their MDR clinical isolatesSignificant bactericidal efficacy and membrane disruption researchgate.net
Glu-ureido-based ligandsUrea bond mimics a planar peptide bondProstate-Specific Membrane Antigen (PSMA)Improved resistance to enzymatic hydrolysis frontiersin.org

Exploration in Supramolecular Chemistry and Material Science

The bifunctional nature of [2-(carbamoylamino)ethoxy]urea, characterized by two urea moieties connected by a flexible ethoxy linker, positions it as a compelling scaffold for research in supramolecular chemistry and material science. The urea group is a robust and highly directional hydrogen-bonding motif, capable of forming strong, self-complementary N-H···O=C interactions. This capacity for predictable, non-covalent bonding is the foundation for its potential application in constructing ordered, functional supramolecular systems.

Urea-Based Foldamers and Nanostructures

Foldamers are synthetic oligomers designed to mimic the structure-forming capabilities of biopolymers like peptides and nucleic acids, adopting specific, well-defined conformations. N,N'-linked oligoureas, in particular, are a well-studied class of peptidomimetic foldamers that form predictable and stable helical structures reminiscent of the peptide α-helix. nih.govguichard-iecb.fr This folding propensity is largely independent of the specific side chains, making them a versatile and robust backbone for various applications. nih.gov

While this compound is a small molecule rather than an oligomer, its structure presents it as a potential monomeric building block for the synthesis of urea-based foldamers. Key attributes include:

Hydrogen Bonding Sites: The two terminal urea groups provide the necessary donor and acceptor sites for the intermolecular hydrogen bonds that drive the formation of helical structures.

Conformational Flexibility: The ethylene glycol linker offers rotational freedom, which could be exploited in the design of novel folding patterns or in the creation of more complex, higher-order nanostructures formed by the controlled assembly of these foldamers. guichard-iecb.fr

Synthetic Accessibility: The modular nature of oligourea synthesis would allow for the incorporation of this compound into longer, sequence-defined chains, potentially leading to new materials with tailored folding and recognition properties. nih.gov

The development of such foldamers has opened avenues in medicinal chemistry and catalysis, and the integration of unique linkers like the one in this compound could further expand this chemical space. nih.govresearchgate.net

Table 1: Potential Role of this compound in Foldamer Design

Structural Feature Supramolecular Interaction Potential Outcome in Foldamer
Two Urea Groups Directional, bifurcated N-H···O=C hydrogen bonds Formation and stabilization of helical secondary structures.
Ethoxy Linker Provides flexibility and spacing between urea units Potential for novel folding topologies and hierarchical assembly.
Terminal Amine Groups Sites for further chemical elaboration Attachment of functional side chains to control solubility and recognition.

Modification of Polymeric Systems (e.g., Urea-Formaldehyde Resins)

Urea-formaldehyde (UF) resins are a major class of thermosetting polymers widely used as adhesives and binders, particularly in the wood products industry. mdpi.comresearchgate.net These resins are synthesized through the polycondensation of urea and formaldehyde. usda.gov A significant area of research focuses on modifying UF resins to enhance their properties, such as improving water resistance and reducing the emission of unreacted formaldehyde, which is a key drawback. mdpi.comresearchgate.net

Modification is often achieved by incorporating other co-monomers or additives into the resin formulation. usda.govgoogle.com Given its structure, this compound could be investigated as a novel modifying agent for UF or other polymeric systems. The two urea groups are capable of reacting with formaldehyde in a manner similar to urea itself, allowing for its integration into the polymer backbone.

Potential effects of incorporating this compound into a resin system include:

Increased Flexibility: The flexible ethoxy linker could be incorporated into the otherwise rigid, cross-linked UF network, potentially improving the mechanical properties and reducing the brittleness of the cured resin.

Altered Cross-linking Density: As a bifunctional monomer, it can act as a chain extender or cross-linker, influencing the final three-dimensional structure of the polymer network. This can affect properties like adhesive strength and swelling behavior. mdpi.com

The use of hyperbranched polyurea and other modifiers has demonstrated significant improvements in the performance of UF adhesives, suggesting that novel urea-based compounds are a promising avenue for developing advanced polymer systems. mdpi.com

Self-Assembly for Controlled Architectures

The self-assembly of small molecules into ordered, functional superstructures is a cornerstone of bottom-up materials design. Bis-urea compounds, in particular, are well-known for their ability to form one-dimensional aggregates such as fibers and tapes through a network of cooperative hydrogen bonds. nih.govtue.nl These fibrous networks can entangle to form the three-dimensional matrix of a supramolecular gel, immobilizing large volumes of solvent. tue.nl

This compound fits the molecular blueprint of a low-molecular-weight gelator due to its two urea groups, which can engage in strong and directional hydrogen bonding. nih.gov The flexible spacer between the urea motifs is a critical design element in determining the morphology of the resulting aggregates. tue.nl

The self-assembly of this compound in various solvents could lead to the formation of:

Supramolecular Polymers: The molecules can assemble in a head-to-tail fashion to form long, polymer-like fibrous structures. tue.nlresearchgate.net The properties of these materials are governed by the strength and dynamics of the non-covalent interactions.

Nanofibers and Nanotubes: Depending on the solvent and intermolecular packing, bis-urea compounds can form a variety of nanostructures, including high-aspect-ratio nanofibers. google.comresearchgate.net Non-symmetric bis-urea molecules have been shown to form hollow tubular structures. researchgate.net

Stimuli-Responsive Gels: Supramolecular gels are often responsive to external stimuli such as temperature or the addition of chemical agents, as these can disrupt the delicate network of non-covalent bonds, leading to a reversible gel-to-sol transition. tue.nl

This capacity for controlled self-assembly makes this compound a candidate for developing soft materials for applications in tissue engineering, drug delivery, and catalysis. nih.govgoogle.com

Table 2: Comparison of Potential Urea-Based Material Platforms

Material Type Key Building Block Primary Interaction Resulting Architecture Potential Application
Urea-Based Foldamer Oligomer chain Intramolecular H-bonds Stable helix Mimicking bioactive peptides, Catalysis nih.govsciforum.net
Modified UF Resin Co-polymer network Covalent bonds Cross-linked thermoset Adhesives, Binders, Coatings mdpi.comresearchgate.net
Supramolecular Gel Small molecule gelator Intermolecular H-bonds 3D fibrous network Soft materials, Drug delivery nih.govgoogle.com

Future Research Directions and Emerging Opportunities

Development of Advanced Synthetic Methodologies for Complex Analogues

Future research will likely focus on creating more efficient and versatile methods for synthesizing complex analogues of [2-(carbamoylamino)ethoxy]urea. Traditional methods for creating urea (B33335) derivatives often involve hazardous reagents like phosgene (B1210022) or isocyanates. nih.gov Modern methodologies aim to overcome these safety concerns. nih.govacs.org

Advanced approaches could include:

Flow Chemistry: Continuous flow reactors offer enhanced safety and control, particularly for reactions like the Curtius rearrangement, which can be used to form ureas. nih.gov This method allows for the safe handling of otherwise hazardous intermediates. nih.gov

Solid-Phase Synthesis: Developing solid-phase protocols, where the molecule is built upon a resin support, could streamline the synthesis of complex, peptide-like structures incorporating the Glu-Ureido motif. This technique simplifies purification and allows for the systematic elongation of molecular chains. nih.gov

Catalytic Methods: The use of transition metal catalysts, such as palladium or ruthenium, can enable the synthesis of ureas from safer and more readily available starting materials like amines and carbon dioxide or methanol, with high atom economy. nih.govmdpi.com

Hypervalent Iodine Reagents: The use of reagents like PhI(OAc)2 offers a metal-free alternative for coupling amides and amines to form unsymmetrical ureas under mild conditions, which is ideal for late-stage functionalization of complex molecules. mdpi.com

Synthetic Method Key Advantages Applicability to this compound Analogues References
Flow ChemistryEnhanced safety, process control, scalability.Safe synthesis of analogues using potentially hazardous intermediates. nih.gov
Solid-Phase SynthesisSimplified purification, suitability for library synthesis.Creation of diverse libraries of urea-containing peptide analogues for screening. nih.gov
Transition Metal CatalysisHigh atom economy, use of safer reagents (e.g., CO2).Greener synthesis routes, direct carbonylation of amine precursors. nih.govmdpi.com
Hypervalent Iodine ReagentsMetal-free, mild conditions, functional group tolerance.Late-stage modification of complex drug candidates containing the urea scaffold. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the design and discovery of novel compounds. For this compound and its analogues, these computational tools can accelerate research by:

Predicting Bioactivity: ML models can be trained on existing data from other urea-based compounds to predict the biological activity of new, unsynthesized analogues. mdpi.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. mdpi.com

Structure-Activity Relationship (SAR) Analysis: AI can identify subtle relationships between a molecule's structure and its biological function. mdpi.comeurekaselect.com By analyzing features of known active and inactive urea compounds, ML can guide the design of new analogues with enhanced potency and selectivity.

Predicting Physicochemical Properties: Algorithms can forecast properties like solubility, which is a critical factor in drug development. nih.gov For instance, models trained on thousands of compounds have successfully predicted aqueous solubility with high accuracy. nih.gov

Optimizing Synthesis Pathways: AI can be used to analyze and predict the outcomes of chemical reactions, helping to design the most efficient and high-yielding synthetic routes. kfupm.edu.sa

AI/ML Application Potential Impact Example References
Bioactivity PredictionPrioritizes synthesis of high-potential analogues.Classifying urease inhibitors using tree-based ML algorithms. mdpi.com
SAR AnalysisGuides rational design of more effective compounds.Identifying key structural features for anticancer activity in diaryl ureas. eurekaselect.comnih.gov
Property PredictionReduces late-stage failures by predicting drug-like properties.Using Random Forest models to predict aqueous solubility. nih.gov
Synthesis OptimizationImproves efficiency and yield of chemical reactions.Modeling the yield of chemical processes in catalytic cracking. kfupm.edu.sa

In-depth Mechanistic Investigations at the Molecular Level

A fundamental understanding of how this compound interacts with biological systems is crucial for its development. Future research should focus on:

Identifying Molecular Interactions: The urea moiety is adept at forming hydrogen bonds, which are key to its interaction with biological targets like proteins and enzymes. nih.gov X-ray crystallography and molecular dynamics (MD) simulations can reveal the precise binding modes. For example, studies on other urea-based drugs have shown that the two NH groups of the urea scaffold can form a bidentate hydrogen bond with the backbone of a target protein. nih.gov

Understanding Denaturation Mechanisms: Urea is a classic protein denaturant. MD simulations can provide atomistic insights into how it disrupts protein structure, which could be relevant for applications in biochemistry and for understanding potential toxicity mechanisms. researchgate.netnih.gov These studies can reveal how urea molecules interact with both polar and nonpolar parts of a protein. nih.gov

Synergistic Actions: Investigating whether the two urea groups in the molecule act cooperatively or independently to bind to targets. This could reveal whether the molecule can bridge different parts of a single protein or even interact with multiple proteins.

Investigative Technique Research Goal Expected Insights References
X-ray CrystallographyDetermine the 3D structure of the compound bound to a target.Precise mapping of hydrogen bonds and other interactions with the target protein. nih.gov
Molecular Dynamics (MD) SimulationsSimulate the dynamic behavior of the compound and its target over time.Elucidation of unfolding pathways and conformational changes in proteins. researchgate.netnih.gov
Spectroscopic Analysis (CD, Fluorescence)Monitor conformational changes in a target protein upon binding.Characterize intermediate states in the protein unfolding process. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas (Research-Focused)

The urea scaffold is present in numerous approved drugs, highlighting its therapeutic potential. acs.orgnih.gov Research into this compound could explore a wide range of new applications:

Kinase Inhibition: Many successful cancer drugs are diaryl urea derivatives that inhibit protein kinases, which are crucial for cell signaling and growth. nih.govfrontiersin.org The structure of this compound could be a starting point for designing novel kinase inhibitors.

Enzyme Inhibition: Urea-containing compounds have shown promise as inhibitors for various enzymes, including soluble epoxide hydrolase (sEH), which is a target for treating hypertension and inflammation. nih.gov They have also been investigated as inhibitors of α-chymotrypsin and urease. mdpi.comresearchgate.net

Antimicrobial Agents: Novel urea derivatives have demonstrated potent activity against multi-drug-resistant bacteria, such as Acinetobacter baumannii. mdpi.com The unique structure of this compound could be leveraged to develop new classes of antibiotics.

Antiviral Applications: Urea-based compounds like ritonavir (B1064) and boceprevir (B1684563) are established protease inhibitors used in the treatment of HIV and Hepatitis C, respectively. nih.gov This opens the door for investigating analogues of this compound against other viral proteases.

Therapeutic Area Potential Target Rationale/Example References
OncologyProtein Kinases (e.g., VEGFR2, Raf kinases)Sorafenib, a diaryl urea, is a clinically approved kinase inhibitor for cancer. nih.govnih.govfrontiersin.org
Inflammatory DiseasesSoluble Epoxide Hydrolase (sEH)Urea derivatives are known to be potent sEH inhibitors. nih.gov
Infectious DiseasesBacterial or Fungal EnzymesAdamantyl urea derivatives show high growth inhibition of A. baumannii. mdpi.com
VirologyViral Proteases (e.g., HIV protease, HCV NS3)Ritonavir and boceprevir are urea-based drugs that inhibit viral proteases. nih.gov

Design of Sustainable and Environmentally Benign Synthesis Routes

As with all chemical manufacturing, there is a strong push towards "green chemistry." Future research on the synthesis of this compound and its derivatives will benefit from focusing on sustainability. This includes:

Green Feedstocks: Utilizing CO2 captured from industrial processes or the air as a C1 feedstock for the carbonyl group in the urea structure. researchgate.netrsc.org

Renewable Energy: Powering the synthesis with renewable energy sources. The production of "green ammonia (B1221849)," a key precursor, via water electrolysis powered by solar or wind is a critical step. researchgate.netkapsom.com

Safer Solvents and Conditions: Employing water as a solvent and using energy sources like microwave or ultrasound irradiation can lead to faster, more efficient, and cleaner reactions. nih.gov

Life Cycle Analysis: Performing cradle-to-gate life cycle analyses to quantify the environmental impact of different synthetic routes. Studies have shown that green urea synthesis can significantly reduce global warming potential compared to conventional methods. rsc.orgureaknowhow.com

Green Chemistry Principle Application to Urea Synthesis Potential Benefit References
Use of Renewable FeedstocksUsing green ammonia and captured CO2.Reduces reliance on fossil fuels and creates a carbon-neutral cycle. researchgate.netrsc.org
Energy EfficiencyEmploying microwave or ultrasound-assisted synthesis.Shorter reaction times and lower energy consumption. nih.gov
Safer SolventsUsing water as a reaction medium.Eliminates the need for volatile and often toxic organic solvents. nih.gov
Waste PreventionDesigning high-yield, atom-economical reactions.Minimizes byproducts and environmental pollution. nih.gov

Expansion into Advanced Materials and Nanotechnology Applications

The ability of the urea group to form strong, directional hydrogen bonds makes it an excellent building block for supramolecular chemistry and materials science. researchgate.netresearchgate.net Future opportunities for this compound include:

Supramolecular Polymers and Gels: The bis-urea structure can act as a "molecular zipper," driving the self-assembly of molecules into long polymer-like chains or extensive networks, forming hydrogels or organogels. researchgate.nettue.nl These materials have potential applications in tissue engineering and drug delivery. tue.nl

Nanomaterial Modification: Urea molecules can be used to modify the surface of nanomaterials. For instance, urea has been used as an intercalating agent to prevent the restacking of MXene nanosheets, enhancing their properties for energy storage applications. mdpi.com

Self-Healing Materials: Poly(urethane-urea) elastomers are known for their exceptional toughness and self-healing properties, which are derived from the dense network of reversible hydrogen bonds formed by the urea groups. researchgate.net Analogues of this compound could be incorporated into new polymer backbones to create advanced, resilient materials.

Application Area Key Property of Urea Moiety Potential Use of this compound References
Supramolecular GelsDirectional hydrogen bonding.Formation of injectable hydrogels for biomedical applications. tue.nl
NanotechnologyIntercalation and surface functionalization.Modifying 2D materials like MXenes to improve ion transport in batteries. mdpi.com
Advanced ElastomersReversible hydrogen bond networks.Development of tough, self-healing thermoplastic elastomers. researchgate.net
Supramolecular CapsulesSelf-assembly into discrete structures.Creation of nanocontainers for molecular recognition and catalysis. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for [2-(carbamoylamino)ethoxy]urea, and how can reaction parameters be optimized for high purity?

  • Methodological Answer : Synthesis typically involves stepwise condensation of amine and carbonyl precursors. For example, trimethylsilylisocyanate in dioxane facilitates carbamoylation under mild conditions . Optimize yield by:

  • Using anhydrous solvents to prevent hydrolysis.
  • Controlling temperature (e.g., 80°C for 12 hours) to minimize side reactions.
  • Purifying via preparative HPLC (C18 column, acetonitrile/water gradient) .
  • Validating purity (>95%) with LC-MS (e.g., m/z 1055 [M+H]+ as in ). Impurity profiling, as described in , ensures batch consistency.

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer : Use a multi-technique approach:

  • ¹H/¹³C NMR : Assign urea NH protons (~8–10 ppm) and ethoxy methylene groups (~3.5–4.5 ppm). 2D NMR (HSQC, HMBC) confirms connectivity .
  • IR Spectroscopy : Identify urea carbonyl stretches (~1640–1680 cm⁻¹) and carbamate bands (~1700 cm⁻¹).
  • HRMS : Confirm molecular formula (e.g., C₄H₇ClN₂O₂ in ).
  • X-ray crystallography (if crystalline): Resolve bond angles and confirm stereochemistry, as applied in enzyme-ligand studies .

Advanced Research Questions

Q. How can researchers address discrepancies in reported enzymatic inhibition efficacy of this compound?

  • Methodological Answer :

  • Standardize assays : Use identical buffer (e.g., pH 7.4 PBS), enzyme concentrations, and incubation times .
  • Validate purity : Impurities (e.g., methyl esters in ) may artifactually alter activity.
  • Cross-validate with orthogonal assays : Compare enzyme inhibition (IC50) with cell-based readouts (e.g., leukotriene biosynthesis in ).
  • Statistical analysis : Apply ANOVA to assess inter-study variability or Bland-Altman plots for method comparison .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer :

  • Systematic substitution : Modify carbamoyl (e.g., N-hydroxy vs. N-methyl) or ethoxy (e.g., PEG linkers in ) groups.
  • In vitro screening : Test analogs against target enzymes (e.g., 5-lipoxygenase ) and off-targets.
  • Computational modeling : Dock derivatives into crystal structures (e.g., acetylcholinesterase in ) to predict binding affinities.
  • Cluster analysis : Group analogs by activity profiles to identify critical pharmacophores .

Q. How should researchers design experiments to evaluate the metabolic stability of this compound?

  • Methodological Answer :

  • Liver microsome assays : Incubate with human/rat microsomes (37°C, NADPH cofactor) and quantify degradation via LC-MS/MS at 0, 15, 30, 60 minutes .
  • pH stability tests : Expose to simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids for 24 hours.
  • PAMPA assay : Measure passive permeability using artificial membranes; compare to reference compounds (e.g., propranolol for high permeability) .

Data Contradiction Resolution

Q. What analytical approaches resolve conflicting data on this compound’s solubility and formulation stability?

  • Methodological Answer :

  • Solubility screening : Test in buffers (pH 1–10), surfactants (e.g., Tween-80), and co-solvents (e.g., DMSO:PBS mixtures) .
  • Forced degradation studies : Expose to heat (60°C), light (UV), and oxidants (H₂O₂) to identify degradation pathways .
  • Dynamic light scattering (DLS) : Monitor particle aggregation in aqueous formulations over time.
  • Replicate under controlled conditions : Use standardized solvents and equipment (e.g., HPLC with diode array detection ).

Experimental Design

Q. How can in vivo pharmacokinetic studies of this compound be optimized for reliable bioavailability data?

  • Methodological Answer :

  • Dose selection : Use prior in vitro ADME data (e.g., microsomal stability ) to estimate doses.
  • Sampling schedule : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hours post-administration.
  • Bioanalytical validation : Develop a sensitive LC-MS/MS method (LOQ ≤1 ng/mL) with deuterated internal standards .
  • Toxicokinetics : Monitor body weight, organ histopathology, and plasma biomarkers (e.g., ALT/AST) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.